

Razuprotafib endothelial barrier stabilization protocols

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Compound Focus: Razuprotafib

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Razuprotafib (AKB-9778) Application Data

The table below summarizes key experimental findings from recent studies investigating **Razuprotafib**.

| Experimental Context | Key Findings on Efficacy | Reported Dosage/Concentration | Primary Outcomes | Reference |
|----------------------|--------------------------|-------------------------------|------------------|-----------|
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| Rat ECC (Extracorporeal Circulation) Model | Did **not** improve ECC-induced microcirculatory perfusion disturbances or renal edema. Suppressed ECC-induced increase in TNF α . Improved PaO₂/FiO₂ ratio and reduced lung interstitial inflammation. | 1 mg/kg (subcutaneous) | Improved gas exchange & reduced lung inflammation No effect on capillary perfusion or kidney edema Immediate decrease in Mean Arterial Pressure (MAP) | [1] | | Rat Systemic Inflammation (LPS) Model / Human Endothelial Cells *In Vitro* | Induced endothelial barrier dysfunction. **Razuprotafib** (AKB-9778) blunted these sVE-cadherin-induced effects. | 5 mg/kg (subcutaneous, in vivo) 1-10 μ M (in vitro) | Blunted sVE-cadherin-induced barrier dysfunction Inhibited sVE-cadherin-induced RhoA activation | [2] |

Detailed Experimental Methodologies

Here is a detailed breakdown of the protocols from the studies cited above, which can serve as a reference for designing your own experiments.

Protocol: Rat Extracorporeal Circulation (ECC) Model

This protocol is used to simulate the systemic inflammatory response and microvascular dysfunction associated with clinical procedures like ECMO [1].

- **Animal Model:** Rats.
- **Drug Treatment:**
 - **Razuprotafib Group:** Received **1 mg/kg** of **Razuprotafib**.
 - **Administration:** Subcutaneous injection.
 - **Timing:** 30 minutes before the initiation of ECC.
 - **Control Groups:** Placebo-treated ECC group and a sham-operated group.
- **Key Outcome Assessments:**
 - **Intravital Microscopy:** Used to assess capillary perfusion in the cremaster muscle (continuously, intermittently, and non-perfused vessels).
 - **Wet-to-Dry Weight Ratio:** Measured in kidneys and lungs to quantify tissue edema.
 - **Histopathological Analysis:** Scored for lung interstitial inflammation, perivascular/alveolar edema, and kidney injury.
 - **Hemodynamic & Blood Gas Monitoring:** Measured parameters like Mean Arterial Pressure (MAP), lactate, and PaO₂/FiO₂ ratio.
 - **Cytokine & Biomarker Analysis:** Plasma levels of TNF α , Ang-2, IL-6, and ICAM-1 were analyzed.

Protocol: Investigating sVE-cadherin-Induced Barrier Dysfunction

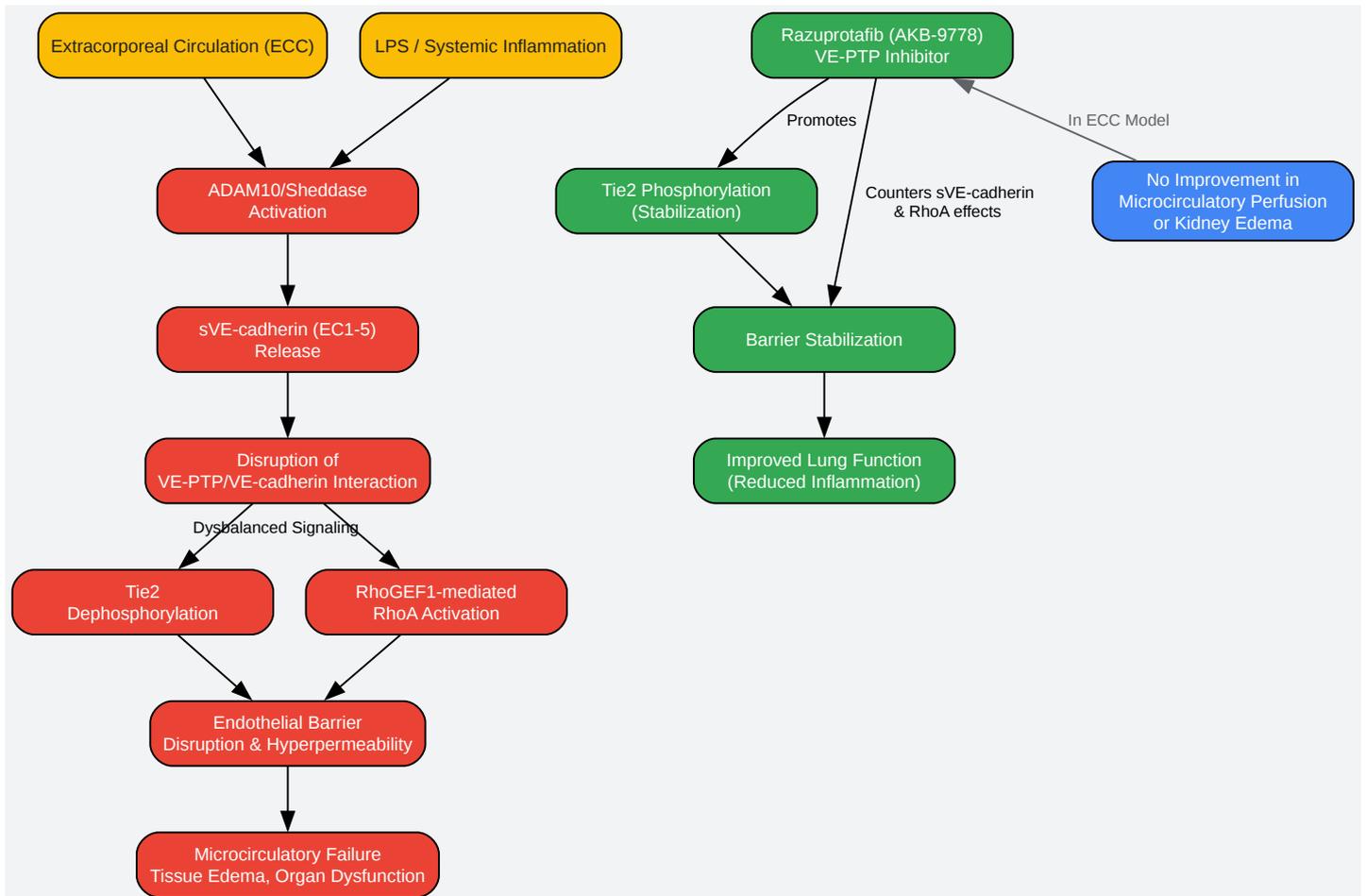
This set of protocols investigates the molecular mechanism of endothelial barrier disruption and how **Razuprotafib** counteracts it [2].

- **In Vivo Rat Model:**
 - **Induction:** Systemic inflammation induced by LPS injection.
 - **Drug Treatment:** **Razuprotafib** at **5 mg/kg**, administered subcutaneously.
 - **Assessment:** *In vivo* measurements of microvascular permeability and flow in rat mesenteries using FITC-labeled albumin.
- **In Vitro Human Cell Studies:**

- **Cell Type:** Human microvascular endothelial cells (HMEC-1).
- **Challenge:** Treatment with recombinant human sVE-cadherin (EC1-5 domains) to induce barrier dysfunction.
- **Co-Treatment with Razuprotafib:** Used at concentrations of **1 μ M and 10 μ M**.
- **Assessment:**
 - **Endothelial Barrier Function:** Measured by Electric Cell-substrate Impedance Sensing (ECIS).
 - **Molecular Mechanism:** Analysis of VE-PTP/VE-cadherin interaction and RhoGEF1-mediated RhoA activation (e.g., via Western Blot, pull-down assays).

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action for **Razuprotafib** based on the assembled research, integrating both the ECC and sVE-cadherin studies:



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Key Considerations for Researchers

- **Context-Dependent Efficacy:** **Razuprotafib** is not a universal barrier-stabilizer. Its efficacy is highly context-dependent, showing promise in models involving sVE-cadherin-mediated dysfunction or lung injury, but failing to improve outcomes in other scenarios like ECC-induced perfusion deficits [1] [2].

- **Hemodynamic Monitoring:** Be aware that **Razuprotafib** can cause a significant, immediate decrease in Mean Arterial Pressure, as observed in the rat ECC model. This requires careful monitoring in experimental settings [1].
- **Mechanistic vs. Therapeutic Agent:** Currently, **Razuprotafib** serves as an excellent tool compound for researching the VE-PTP pathway. However, its mixed results highlight the complexity of endothelial barrier regulation and suggest it may have limited utility as a broad-spectrum therapeutic agent in its current form.

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References

1. Razuprotafib Does Not Improve Microcirculatory Perfusion ... [pmc.ncbi.nlm.nih.gov]
2. Endothelial barrier dysfunction in systemic inflammation is ... [pmc.ncbi.nlm.nih.gov]

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